

¹³C NMR data for 2-bromo-9H-xanthen-9-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-bromo-9H-xanthen-9-one**

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An In-Depth Technical Guide to the ¹³C NMR Spectrum of **2-bromo-9H-xanthen-9-one**

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of **2-bromo-9H-xanthen-9-one**. As a key intermediate in the synthesis of novel organic materials and pharmacologically active compounds, unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, delves into the principles governing the spectral features of this molecule, presents a detailed experimental protocol for data acquisition, and offers a complete, rationalized assignment of the ¹³C NMR signals. The causality behind chemical shifts is explained through an examination of substituent effects and electronic environments within the xanthen-9-one scaffold.

The 2-bromo-9H-xanthen-9-one Scaffold: A Structural Overview

2-bromo-9H-xanthen-9-one is a heterocyclic compound featuring a dibenzo- γ -pyrone framework. The structure consists of two benzene rings fused to a central pyran ring containing a ketone functional group. The numbering of the carbon atoms, following IUPAC nomenclature, is crucial for the unambiguous assignment of NMR signals.

The key structural features influencing the ¹³C NMR spectrum are:

- The Carbonyl Group (C=O) at C9: This group is strongly electron-withdrawing and creates a significant deshielding effect on the C9 carbon and adjacent carbons.[1][2]
- The Ether Linkage (-O-): The oxygen atom at position 10 is electronegative, influencing the chemical shifts of the adjacent quaternary carbons (C9a, C10a).
- The Bromine Substituent at C2: As an electronegative halogen, bromine influences the electron density of the substituted aromatic ring, affecting the chemical shifts of the ipso-carbon (C2) as well as the ortho, meta, and para carbons.[3]
- Aromaticity: The delocalized π -electron systems of the benzene rings dictate that most carbon signals will appear in the characteristic aromatic region (approx. 110-160 ppm).[2]

Below is the structure with the standardized numbering used for spectral assignment.

Caption: Structure and IUPAC numbering of the **2-bromo-9H-xanthen-9-one** molecule.

Experimental Protocol for ^{13}C NMR Data Acquisition

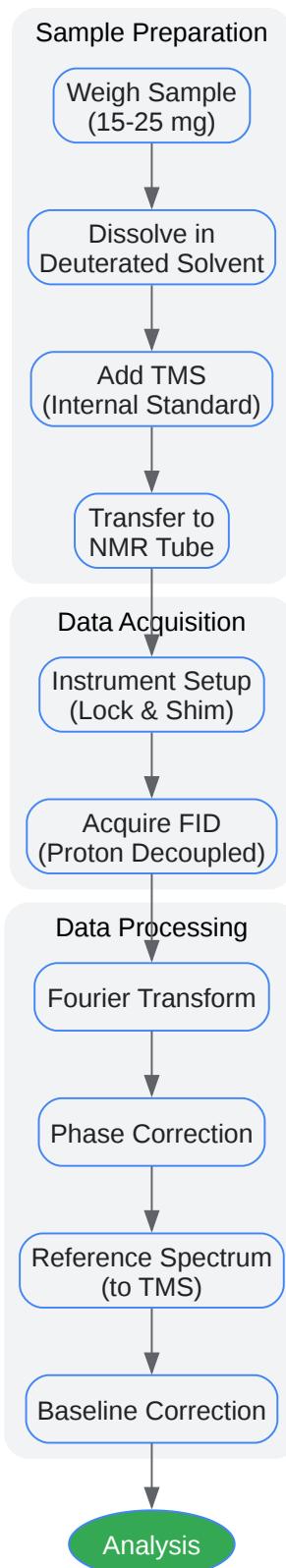
The acquisition of high-quality ^{13}C NMR data requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed to ensure reproducibility and accuracy. This methodology is based on standard practices for small organic molecules.[4]

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 15-25 mg of **2-bromo-9H-xanthen-9-one**.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). CDCl_3 is often preferred for its volatility and minimal interference in the aromatic region.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.

- Instrument Setup & Calibration:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
 - Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the solvent.
 - Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
- Data Acquisition:
 - Select a standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on Bruker instruments).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 220 ppm).
 - Use a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio, as ^{13}C has a low natural abundance.
 - Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of quaternary carbons, which often have longer relaxation times.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure a flat baseline.
 - Reference the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl_3 at 77.16 ppm).
 - Perform baseline correction as needed.

Experimental Workflow Diagram



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Caption: Workflow for ^{13}C NMR data acquisition and processing.

Analysis and Assignment of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **2-bromo-9H-xanthen-9-one** shows 13 distinct signals, corresponding to the 13 chemically non-equivalent carbon atoms in the molecule. The reported chemical shifts are summarized in the table below.[\[5\]](#)

Signal No.	Chemical Shift (δ , ppm)	Proposed Assignment	Justification
1	176.1	C9	Carbonyl carbon, highly deshielded. [1] [2] [5]
2	156.1	C10a	Quaternary carbon adjacent to ether oxygen.
3	155.0	C9a	Quaternary carbon adjacent to ether oxygen and carbonyl.
4	137.8	C1	CH carbon ortho to C-Br and meta to C=O.
5	135.3	C8	CH carbon ortho to C=O on the unsubstituted ring.
6	129.3	C3	CH carbon meta to C-Br.
7	126.9	C6	CH carbon on the unsubstituted ring.
8	124.4	C4a	Quaternary bridgehead carbon.
9	123.2	C4	CH carbon para to C-Br.
10	121.6	C8a	Quaternary bridgehead carbon.
11	120.1	C5	CH carbon on the unsubstituted ring.
12	118.2	C7	CH carbon on the unsubstituted ring.

13	117.2	C2	Quaternary ipso-carbon attached to bromine.
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Rationale for Assignments

- C9 (Carbonyl Carbon): The signal at 176.1 ppm is unequivocally assigned to the carbonyl carbon (C9). Carbonyl carbons in aromatic ketones consistently appear in the 170-220 ppm range due to the strong deshielding effect of the double-bonded oxygen.[1][2][5]
- Quaternary Carbons (C-O & C-Br):
 - The signals at 156.1 ppm (C10a) and 155.0 ppm (C9a) are assigned to the quaternary carbons adjacent to the ether oxygen. Their downfield shift is a direct result of the oxygen's electronegativity.
 - The signal at 117.2 ppm is assigned to the C2 carbon directly attached to the bromine atom (ipso-carbon). While bromine is electronegative, the "heavy atom effect" can sometimes lead to shielding, placing this signal further upfield than other aromatic carbons.
- Protonated Aromatic Carbons (CH):
 - The remaining signals correspond to the seven CH carbons. Their assignment is based on the combined electronic effects of the carbonyl group and the bromine substituent.
 - On the unsubstituted ring, the carbon ortho to the carbonyl, C8, is expected to be the most deshielded, corresponding to the 135.3 ppm signal.
 - On the bromine-substituted ring, C1 (137.8 ppm) is significantly deshielded due to its position ortho to the bromine and meta to the strongly electron-withdrawing carbonyl group.
 - The other CH carbons (C3, C4, C5, C6, C7) are assigned to the remaining signals in the 118-129 ppm range based on their relative positions to the substituents.

Structure-Spectrum Correlation Diagram

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- To cite this document: BenchChem. [¹³C NMR data for 2-bromo-9H-xanthen-9-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048023#13c-nmr-data-for-2-bromo-9h-xanthen-9-one>]

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